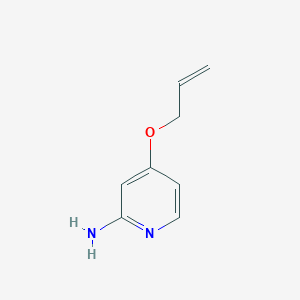

4-(Allyloxy)pyridin-2-amine

Description

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

4-prop-2-enoxypyridin-2-amine |

InChI |

InChI=1S/C8H10N2O/c1-2-5-11-7-3-4-10-8(9)6-7/h2-4,6H,1,5H2,(H2,9,10) |

InChI Key |

FWMTZXXNCUBVFH-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=CC(=NC=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Alkoxy Substituents at C4

The substitution pattern at the pyridine ring’s C4 position significantly influences physicochemical and biological properties. Key analogues include:

Key Observations :

- Electronic Effects : Allyloxy and ethoxy groups are electron-donating, enhancing pyridine’s basicity, whereas difluoromethoxy is mildly electron-withdrawing due to fluorine’s electronegativity .

- Reactivity : The allyloxy group’s double bond enables conjugation and further reactions (e.g., cycloadditions), unlike saturated alkoxy groups .

Analogues with Halogen or Heterocyclic Substituents

Substituents like halogens or fused heterocycles alter bioactivity and synthetic pathways:

Key Observations :

Yield Comparison :

- Ethoxy/phenoxy derivatives: 67–85% (via column chromatography) .

- Halogenated analogues: 80–88% (requires inert conditions) .

Preparation Methods

Reaction Conditions and Optimization

-

Reagents : Allyl bromide (1.1–1.5 equivalents), anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Solvents : Dimethylformamide (DMF), acetone, or toluene.

-

Workup : The crude product is purified via column chromatography (ethyl acetate/hexane) or recrystallization from ethanol.

Example Procedure (from Ambeed,):

-

Combine 4-chloropyridin-2-amine (10 mmol), allyl bromide (11 mmol), and K₂CO₃ (11 mmol) in anhydrous acetone.

-

Reflux at 60°C for 5 hours.

-

Filter, concentrate, and purify via silica gel chromatography (ethyl acetate/hexane, 2:8).

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

-

Deprotonation of the allyl alcohol by the base to generate an allyloxide ion.

-

Nucleophilic attack at the 4-position of the pyridine ring, displacing chloride.

Microwave-Assisted Alkylation

Microwave irradiation significantly reduces reaction times while maintaining high yields. This method is particularly advantageous for scalability and energy efficiency.

Key Parameters

-

Reagents : Allyl bromide, K₂CO₃.

-

Solvent : DMF or acetone.

Procedure (Egyptian Journal of Chemistry,):

-

Mix 4-chloropyridin-2-amine (1 mmol), allyl bromide (1 mmol), and K₂CO₃ (1.1 mmol) in DMF.

-

Irradiate in a microwave reactor at 400 W for 2 minutes (four intervals of 30 seconds).

-

Purify by filtration and recrystallization.

Advantages :

-

10-fold reduction in reaction time compared to conventional heating.

Base-Mediated Alkylation Using Quaternary Pyridinium Salts

Quaternary pyridinium salts enhance electrophilicity at the 4-position, enabling efficient allylation under mild conditions.

Protocol from US Patent US4672121A:

-

Quaternization : React 4-cyanopyridine with acrylamide and HCl to form a pyridinium salt.

-

Alkylation : Treat the salt with allyl bromide in the presence of NaH.

-

Dequaternization : Use NaOH (1.75 equivalents) at 80°C to liberate 4-(allyloxy)pyridin-2-amine.

Critical Notes :

-

Excess base (e.g., NaOH) is required to neutralize HBr generated during dequaternization.

-

The method avoids harsh conditions, preserving the integrity of the allyl group.

Comparative Analysis of Methods

| Method | Conditions | Yield | Time | Purification |

|---|---|---|---|---|

| Nucleophilic Substitution | Reflux, 60°C, 5h | 70–85% | 5–24h | Column Chromatography |

| Microwave-Assisted | 400 W, 2min | 75–88% | 2–5min | Recrystallization |

| Quaternary Salt Route | 80°C, NaOH | 90% | 4–6h | Solvent Extraction |

Key Observations :

-

The quaternary salt method achieves the highest yield (90%) but requires additional steps for salt formation and dequaternization.

-

Microwave synthesis offers the fastest route but demands specialized equipment.

Challenges and Optimization Strategies

-

Regioselectivity : Competing reactions at the 2- and 6-positions are mitigated by using electron-withdrawing groups (e.g., CN) to activate the 4-position.

-

Side Reactions : Over-alkylation is minimized by controlling stoichiometry (allyl bromide ≤1.5 equivalents).

-

Solvent Choice : Polar aprotic solvents (DMF, acetone) enhance reaction rates by stabilizing the transition state.

Industrial-Scale Considerations

For large-scale production, the nucleophilic substitution route is preferred due to:

Q & A

Q. What are the optimal synthetic routes for 4-(Allyloxy)pyridin-2-amine?

Methodological Answer: The synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling. For example, allyloxy groups can be introduced via reaction of 4-hydroxypyridin-2-amine with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Multi-step protocols may require inert atmospheres (N₂/Ar) and catalysts like Pd(PPh₃)₄ for cross-coupling reactions, as seen in analogous pyridine derivatives . Purification often employs column chromatography with ethyl acetate/hexane gradients .

Q. How can this compound be characterized using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR : Use deuterated solvents (e.g., DMSO-d₆) to resolve aromatic protons (δ 6.5–8.5 ppm) and allyloxy signals (δ 4.5–5.5 ppm for CH₂ and 5.5–6.0 ppm for CH₂=CH₂) .

- LCMS/HRMS : Confirm molecular weight via electrospray ionization (ESI-MS) with [M+H]⁺ peaks. For HRMS, deviations <5 ppm ensure structural accuracy .

- IR Spectroscopy : Identify N-H stretches (~3300–3500 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for synthetic intermediates?

Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or impurities. Strategies include:

Q. What strategies improve regioselectivity during allyloxy group introduction?

Methodological Answer:

- Protecting Groups : Temporarily block the pyridine’s amine with Boc groups to direct allylation to the 4-position .

- Catalytic Control : Use Pd(0) catalysts with tailored ligands (e.g., XPhos) to enhance selectivity in cross-coupling reactions .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms for allyl halide reactions .

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinases, GPCRs) .

- QSAR Models : Train regression models on pyridine derivatives’ bioactivity data (PubChem, ChEMBL) to estimate IC₅₀ values .

- MD Simulations : Assess binding stability over 100-ns trajectories in GROMACS .

Q. How to analyze contradictory biological activity data across studies?

Methodological Answer:

- Dose-Response Curves : Re-evaluate EC₅₀/IC₅₀ values under standardized conditions (pH, temperature) .

- Assay Validation : Use positive controls (e.g., known kinase inhibitors) to confirm assay reliability .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.